molecular formula C18H12BrFN2S B11567290 2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B11567290
M. Wt: 387.3 g/mol
InChI Key: VQTNFAMFPCTENR-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[2,1-b][1,3]thiazole family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with a thioamide to yield the desired imidazo[2,1-b][1,3]thiazole core .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-b][1,3]thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of tumor cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of both bromine and fluorine atoms enhances its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets.

Properties

Molecular Formula

C18H12BrFN2S

Molecular Weight

387.3 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H12BrFN2S/c19-14-5-1-12(2-6-14)9-16-10-22-11-17(21-18(22)23-16)13-3-7-15(20)8-4-13/h1-8,10-11H,9H2

InChI Key

VQTNFAMFPCTENR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)Br

Origin of Product

United States

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